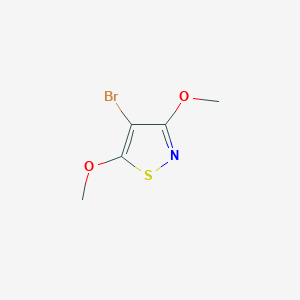

4-Bromo-3,5-dimethoxy-1,2-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

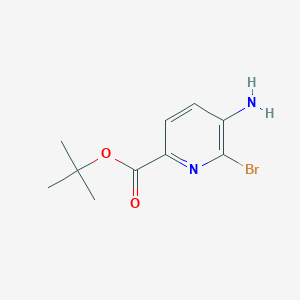

4-Bromo-3,5-dimethoxy-1,2-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds that contain sulfur and nitrogen in the ring. Thiazoles are known for their diverse chemical properties and have been explored for various applications in chemistry and biology.

Synthesis Analysis

The synthesis of thiazole derivatives involves various strategies, including the reaction of dibromoacetone with thioamide derivatives to obtain 4-thiomethyl-functionalised 1,3-thiazoles with high yields. These compounds exhibit significant antioxidant activity, indicating their potential for further biological applications (Danyliuk et al., 2023). Additionally, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of 4-bromodifluoromethyl thiazoles showcases the versatility in synthesizing thiazole derivatives with specific functional groups (Colella et al., 2018).

Molecular Structure Analysis

The crystal and molecular structure of thiazole derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was analyzed through spectroscopic techniques and X-ray diffraction, revealing insights into the bonding and arrangement of atoms within these molecules (Kerru et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives exhibit a range of chemical reactions, including selective bromination, which allows for regioselective modification of the thiazole ring (Hariri et al., 1998). The ability to undergo various chemical transformations makes thiazoles versatile building blocks in organic synthesis.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Studies involving the synthesis and crystal structure determination of thiazole compounds provide valuable data for understanding these properties and their implications for practical use.

Chemical Properties Analysis

Thiazole derivatives are known for their diverse chemical properties, including their reactivity towards nucleophiles and electrophiles, ability to form stable complexes with metals, and their role as intermediates in the synthesis of biologically active molecules. The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles highlight the ambident nucleophilicity of these compounds, enabling a wide range of chemical transformations (Werber et al., 1977).

Aplicaciones Científicas De Investigación

Metabolic Pathways

4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, undergoes metabolic transformations, including oxidative deamination and demethylation, forming various metabolites such as BDMPE, BDMPAA, and BDMBA. These studies on metabolism highlight interspecies differences and help understand 4-bromo-3,5-dimethoxy-1,2-thiazole's interactions in different biological systems (Carmo et al., 2005).

Synthesis and Biological Activities

Novel imidazothiazole sulfides and sulfones, including derivatives of 4-bromo-3,5-dimethoxy-1,2-thiazole, exhibit promising anthelmintic and anti-inflammatory activities. These compounds are synthesized and characterized for potential therapeutic applications (Shetty, Khazi, & Ahn, 2010).

Chemical Synthesis and Derivatives

Research into the synthesis of various thiazole derivatives, including 4-bromo-3,5-dimethoxy-1,2-thiazole, reveals their potential in creating new chemical compounds. These studies focus on the chemical properties and potential applications in different fields, including material science and pharmaceuticals (Mataka et al., 1993).

Antimicrobial Properties

Some derivatives of 4-bromo-3,5-dimethoxy-1,2-thiazole have been studied for their antimicrobial properties. These compounds show potential as agents against various bacterial and fungal infections, indicating their significance in the development of new antimicrobials (El-kady et al., 2016).

Corrosion Inhibition

Density Functional Theory (DFT) and Monte Carlo simulations have been used to assess the performance of certain thiazole-based compounds, including 4-bromo-3,5-dimethoxy-1,2-thiazole derivatives, as corrosion inhibitors for steel. These studies help in understanding the electronic properties related to their inhibitory activity, contributing to the development of more effective corrosion inhibitors (Obot et al., 2016).

Safety And Hazards

Direcciones Futuras

The future directions for the study of 4-Bromo-3,5-dimethoxy-1,2-thiazole and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazoles have been found to have diverse biological activities, and there is ongoing interest in the development of new compounds related to this scaffold .

Propiedades

IUPAC Name |

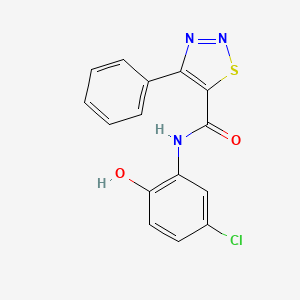

4-bromo-3,5-dimethoxy-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUSWDSZOXPYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dimethoxy-1,2-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)